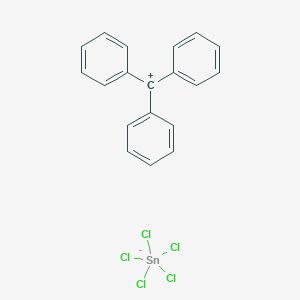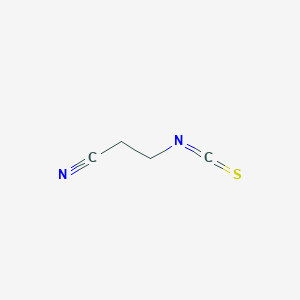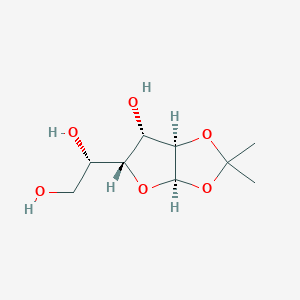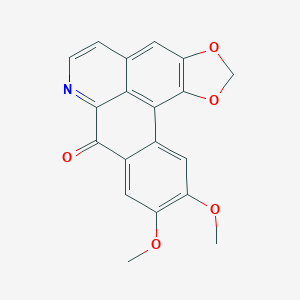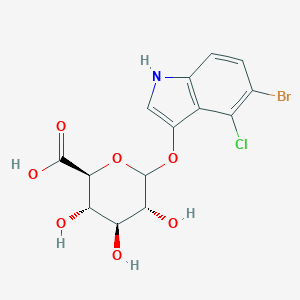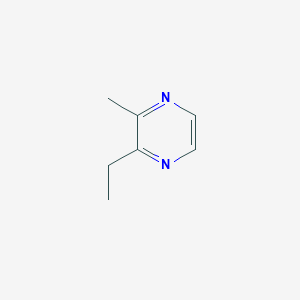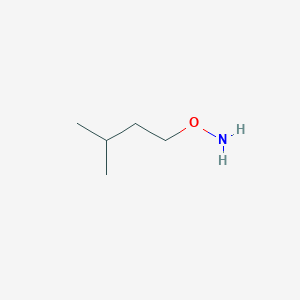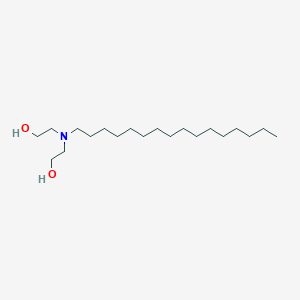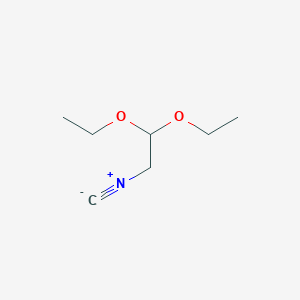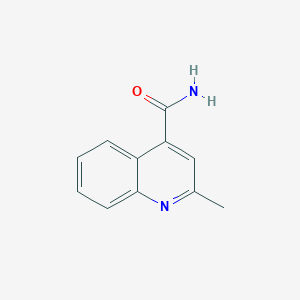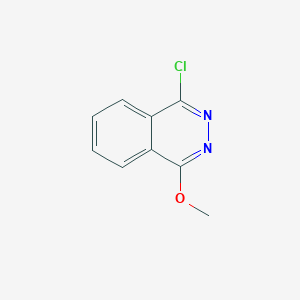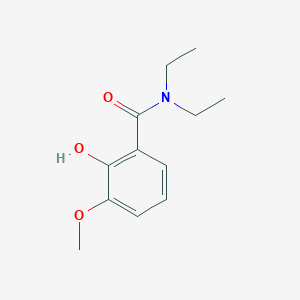
N,N-Diethyl-2-hydroxy-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DEET is a colorless, oily liquid with a faint odor that is used as an insect repellent. It was first developed by the US Army in the 1940s and has since become one of the most widely used insect repellents in the world. DEET is effective against a wide range of insects, including mosquitoes, ticks, and biting flies. It is used in a variety of products, including sprays, lotions, and wipes, and is available in concentrations ranging from 5% to 100%.
作用機序
The mechanism of action of DEET is not fully understood, but it is believed to work by interfering with the insect's ability to detect human odors. DEET may also interfere with the insect's ability to detect carbon dioxide, which is another cue that insects use to locate their hosts.
生化学的および生理学的効果
DEET has been shown to have a number of biochemical and physiological effects on insects. It has been shown to interfere with the activity of certain enzymes and to disrupt the insect's nervous system. DEET has also been shown to affect the insect's feeding behavior and to reduce the number of eggs that female mosquitoes lay.
実験室実験の利点と制限
DEET is widely used in laboratory experiments because of its effectiveness as an insect repellent. However, there are some limitations to its use. DEET can be toxic to some laboratory animals, and care must be taken to ensure that it is used safely. Additionally, DEET can interfere with the activity of some enzymes, which can complicate certain types of experiments.
将来の方向性
There are a number of future directions for research on DEET. One area of research is the development of new insect repellents that are more effective and less toxic than DEET. Another area of research is the study of DEET's mechanism of action and its effects on the insect nervous system. Finally, there is a need for further research on the safety of DEET and its potential effects on human health.
合成法
The synthesis of DEET involves the reaction of N,N-diethyl-m-toluamide with thionyl chloride to form N,N-diethyl-3-methylbenzamide. This is then reacted with hydroxylamine hydrochloride to form N,N-diethyl-2-hydroxy-3-methoxybenzamide, which is DEET.
科学的研究の応用
DEET has been extensively studied for its effectiveness as an insect repellent. It has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and biting flies. DEET has also been studied for its safety and potential toxicity. Studies have shown that DEET is safe when used as directed and that it does not pose a significant risk to human health.
特性
CAS番号 |
19351-20-3 |
|---|---|
製品名 |
N,N-Diethyl-2-hydroxy-3-methoxybenzamide |
分子式 |
C12H17NO3 |
分子量 |
223.27 g/mol |
IUPAC名 |
N,N-diethyl-2-hydroxy-3-methoxybenzamide |
InChI |
InChI=1S/C12H17NO3/c1-4-13(5-2)12(15)9-7-6-8-10(16-3)11(9)14/h6-8,14H,4-5H2,1-3H3 |
InChIキー |
UNKOWBNGINEEOQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=C(C(=CC=C1)OC)O |
正規SMILES |
CCN(CC)C(=O)C1=C(C(=CC=C1)OC)O |
その他のCAS番号 |
19351-20-3 |
同義語 |
N,N-diethyl-2-hydroxy-3-methoxybenzamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



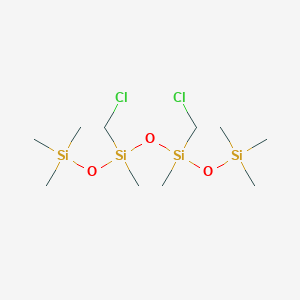
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(2-ethoxyethoxy)ethyl carbonate](/img/structure/B101018.png)
![9H-pyrido[3,4-b]indol-1-ylmethanol](/img/structure/B101020.png)
